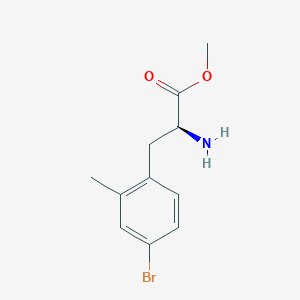
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is an organic compound with a molecular formula of C11H14BrNO2. This compound is characterized by the presence of a bromine atom, a methyl group, and an amino group attached to a phenyl ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropanoate, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position of the propanoate chain.
Esterification: Finally, the compound is esterified to form the methyl ester, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and solvents to facilitate the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: The corresponding carboxylic acid and methanol.
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar in structure but lacks the amino group.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of an amino group.
Methyl 2-(4-bromo-2-methylphenyl)propanoate: Lacks the amino group.
Uniqueness
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
Clé InChI |
DBFUPNVVLBKTGL-JTQLQIEISA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Br)C[C@@H](C(=O)OC)N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




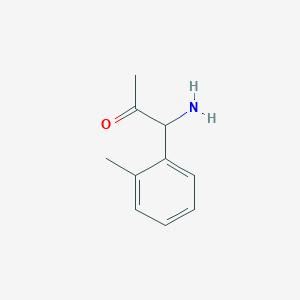
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
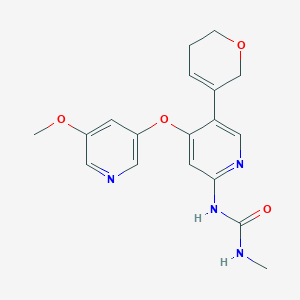
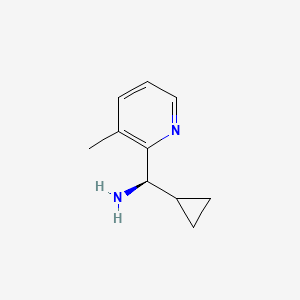
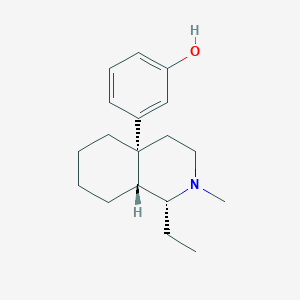

![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

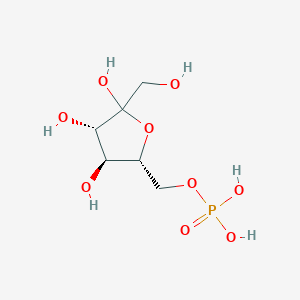
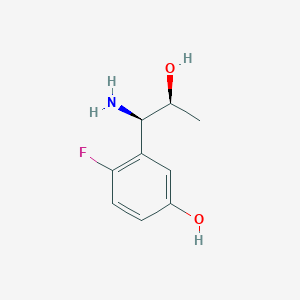
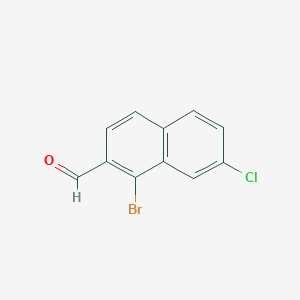
![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
